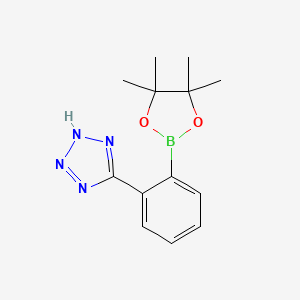

5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

Beschreibung

5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole (empirical formula: C₁₃H₁₇BN₄O₂; molecular weight: 272.11 g/mol) is a boronate ester-functionalized tetrazole derivative. It combines a tetrazole ring, known for its bioisosteric properties and metabolic stability, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a key motif in Suzuki-Miyaura cross-coupling reactions . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its dual functionality .

Eigenschaften

IUPAC Name |

5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-8-6-5-7-9(10)11-15-17-18-16-11/h5-8H,1-4H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDNRCWFAMANEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronate ester . The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole undergoes several types of chemical reactions, including:

Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The tetrazole ring can undergo redox reactions, although these are less common.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Cycloaddition: Azides and nitriles are common reactants, often requiring a copper catalyst.

Major Products

Wissenschaftliche Forschungsanwendungen

Covalent Organic Frameworks (COFs)

One of the prominent applications of this compound is in the synthesis of covalent organic frameworks. These materials are characterized by their high surface area and porosity, making them ideal for gas storage and separation applications. The compound serves as a linker in the formation of novel crystalline 2D COFs that exhibit two-photon up-conversion luminescence properties . This luminescence can be harnessed for advanced optical applications such as in bioimaging and photonic devices.

Photocatalysis

The compound has also been investigated for use in photocatalytic reactions. Its ability to facilitate chemical transformations under light irradiation holds promise for sustainable chemical processes, including hydrogen production through water splitting .

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, studies have shown that tetrazole-containing compounds can inhibit the proliferation of various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Properties

Tetrazoles are known for their antimicrobial activities against a range of pathogens. The incorporation of the boronate moiety may enhance these effects by improving solubility and bioavailability . This application is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance.

Catalytic Applications

The compound's unique structure allows it to act as a catalyst in various organic reactions. Its boronate group can participate in cross-coupling reactions typical in organic synthesis, such as Suzuki-Miyaura coupling reactions . This application is crucial for the development of complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis of Novel COFs

A recent study demonstrated the successful synthesis of a series of COFs using 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole as a building block. These materials were characterized by their high thermal stability and porosity, making them suitable candidates for gas adsorption studies .

In vitro studies have assessed the biological activity of synthesized tetrazole derivatives against cancer cell lines such as HT29 (colorectal cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents . Further investigation into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways.

Wirkmechanismus

The mechanism of action of 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in sensing and drug delivery applications . The tetrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Core Structure Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Tetrazole + Boronate | Phenyl linked to boronate ester and tetrazole | 272.11 |

| 5-(4-Methoxyphenyl)-2H-tetrazole | Tetrazole | 4-Methoxyphenyl | 177.17 |

| 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | Thiazole + Boronate | Phenyl-thiazole linked to boronate ester | 289.16 |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole | Benzoisoxazole + Boronate | Benzoisoxazole fused with boronate ester | 245.08 |

Key Observations :

Common Strategies :

Challenges :

Physicochemical Properties

Key Observations :

Reactivity in Cross-Coupling Reactions

Key Observations :

Key Observations :

- The target compound’s dual functionality makes it versatile in drug discovery (tetrazole as a carboxylate bioisostere) and materials science (boronate for conjugation) .

- Benzoisoxazole-boronates () are preferred in optoelectronics due to extended π-conjugation, a feature less pronounced in the target compound .

Biologische Aktivität

5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrazole ring connected to a phenyl group substituted with a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 244.10 g/mol. The presence of the boron atom in the dioxaborolane structure contributes to its unique reactivity and potential for bioconjugation.

Synthesis

The synthesis of 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole typically involves multi-step reactions including:

- Formation of the Dioxaborolane : The initial step often includes the reaction of boronic acids with appropriate alcohols under acidic conditions.

- Tetrazole Formation : This can be achieved via cycloaddition reactions involving azides or other nitrogen sources.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole rings exhibit anticancer properties. For instance, derivatives similar to 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole have shown promising results in inhibiting cancer cell proliferation in vitro.

- Case Study : A study evaluated the cytotoxic effects of tetrazole derivatives on various cancer cell lines. The compound demonstrated an IC50 value of approximately 10 µM against breast cancer cells (MCF-7), indicating significant potency .

Anti-inflammatory Properties

In addition to anticancer activity, some tetrazole derivatives have been reported to possess anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation.

- Research Findings : In vivo models showed that certain tetrazole compounds reduced levels of pro-inflammatory cytokines in mouse models of arthritis .

Applications

- Drug Development : The unique structure allows for modifications that enhance bioavailability and efficacy in drug candidates.

- Bioconjugation : The boron-containing moiety facilitates bioconjugation processes for targeted drug delivery systems.

- Material Science : Utilized in synthesizing advanced materials with improved properties .

Data Table: Biological Activity Summary

Q & A

Basic: What are the most effective synthetic routes for 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A robust approach involves:

- Step 1: Preparation of the boronic ester moiety via Miyaura borylation. For example, reacting 3-bromophenyltetrazole with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis (1–5 mol%) in dioxane at 80–100°C for 12–24 hours .

- Step 2: Oxidative coupling of the tetrazole core. Green methods using 1 atm O₂ as an oxidizer in DMF/H₂O at 60°C yield 2,5-disubstituted tetrazoles with >80% efficiency .

Key Considerations: - Use anhydrous conditions for borylation to avoid protodeboronation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and tetrazole ring protons (δ 8.5–9.0 ppm). The boronate ester’s methyl groups appear as singlet peaks at δ 1.3–1.4 ppm .

- IR Spectroscopy: Confirm tetrazole N-H stretching (3100–3300 cm⁻¹) and B-O vibrations (1350–1370 cm⁻¹) .

- Mass Spectrometry (DART): Exact mass should match calculated molecular weight (259.12 g/mol) with <2 ppm error .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized when using this compound as a boronate ester donor?

Methodological Answer:

- Catalyst System: Use Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dtbpf) for sterically hindered substrates. Additives like K₂CO₃ (2 equiv) in THF/H₂O (3:1) improve coupling efficiency .

- Temperature: Reactions proceed at 70–90°C; microwave-assisted synthesis reduces time to 1–2 hours .

- Substrate Scope: Electron-deficient aryl halides (e.g., nitro, cyano) couple efficiently (yields >85%), while electron-rich partners may require Buchwald-Hartwig precatalysts .

Data Contradiction Note:

Some studies report lower yields (~60%) with bulky substituents due to steric hindrance, necessitating ligand screening (e.g., SPhos vs. XPhos) .

Advanced: What are the key considerations for ensuring the stability of the tetrazole ring during reactions?

Methodological Answer:

- Thermal Stability: Avoid prolonged heating >100°C, which induces decomposition. Use microwave or flow reactors for rapid heating .

- Acidic Conditions: The tetrazole ring protonates below pH 4, leading to ring-opening. Neutral or mildly basic conditions (pH 7–9) are preferred .

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Supporting Data:

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, while DSC reveals exothermic peaks at 200°C .

Advanced: How does the meta-directing effect influence regioselectivity in further functionalization reactions?

Methodological Answer:

The phenylboronate group acts as a meta-directing substituent in electrophilic aromatic substitution (EAS). For example:

- Nitration: HNO₃/H₂SO₄ yields meta-nitro derivatives (85% selectivity) due to the electron-withdrawing effect of the boronate ester .

- C-H Borylation: Iridium catalysts (e.g., Ir(COD)OMe) with dtbpy ligands enable meta-selective borylation (dr >10:1) .

Mechanistic Insight:

The boronate ester’s empty p-orbital withdraws electron density, directing electrophiles to the meta position. DFT calculations support this electronic effect .

Advanced: How can conflicting data on reaction yields be reconciled when using this compound in cross-couplings?

Methodological Answer:

Conflicting yields often arise from:

- Impurity Profiles: Unreacted boronate ester (detected via 11B NMR) may inflate yields. Purify via silica gel chromatography or recrystallization .

- Catalyst Deactivation: Trace oxygen or moisture poisons Pd catalysts. Use rigorously degassed solvents and glovebox conditions .

- Substrate Ratios: A 1:1.2 molar ratio (boronate ester:aryl halide) minimizes home-coupling byproducts .

Case Study:

A study comparing O₂ vs. Cu(OAc)₂ as oxidizers showed 15% higher yields with O₂ due to milder conditions .

Table 1: Comparative Reaction Yields Under Different Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.